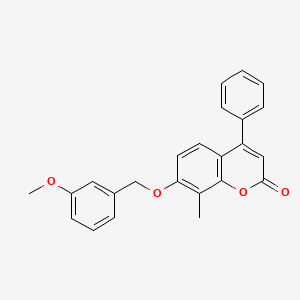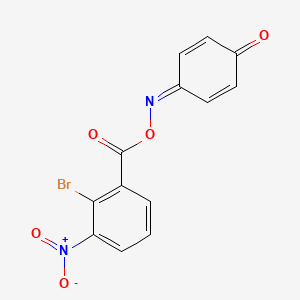![molecular formula C22H18O5 B3693366 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3693366.png)
8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Descripción general
Descripción
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones. This compound is characterized by its complex structure, which includes methoxy and benzyl groups attached to a benzo[c]chromen-6-one core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzo[c]chromen-6-one core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and phenylacetic acids.
Introduction of the methoxy group: Methoxylation can be performed using methanol in the presence of a suitable catalyst.
Attachment of the 4-methoxybenzyl group: This step often involves the use of 4-methoxybenzyl chloride and a base like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core, potentially yielding alcohol derivatives.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Hydroxylated benzo[c]chromen-6-one derivatives.
Reduction: Alcohol derivatives of the benzo[c]chromen-6-one core.
Substitution: Various substituted benzo[c]chromen-6-one derivatives depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with cellular targets.
Antioxidant Activity: Studied for its antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry:
Pharmaceuticals: Potential use in the development of new drugs.
Materials Science: Applications in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity could be due to the inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
- 8-Methoxy-3-[(4-hydroxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- 8-Methoxy-3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one
- 8-Methoxy-3-[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
Comparison:
- Structural Differences: The primary differences lie in the substituents attached to the benzyl group. These variations can significantly affect the compound’s physical and chemical properties.
- Biological Activity: Each compound may exhibit different biological activities due to the nature of the substituents, influencing their potential applications in medicine and industry.
8-Methoxy-3-[(4-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one stands out due to its specific methoxybenzyl substitution, which may confer unique properties compared to its analogs.
Propiedades
IUPAC Name |
8-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-24-15-5-3-14(4-6-15)13-26-17-8-10-19-18-9-7-16(25-2)11-20(18)22(23)27-21(19)12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKYSTYUQOGZLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[3-[3-(dimethylamino)anilino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3693283.png)
![8-ethoxy-3-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3693289.png)
![(5E)-2-(4-benzhydrylpiperazin-1-yl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B3693297.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3693300.png)
![6-chloro-3-{5-[(3,4-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3693309.png)
![6-bromo-3-imidazo[2,1-b][1,3]benzothiazol-2-yl-2H-chromen-2-one](/img/structure/B3693317.png)
![N-[3-(benzimidazol-1-yl)quinoxalin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B3693319.png)
![3-[5-(3,4-Dimethoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B3693337.png)

![5-[(3-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3693345.png)
![2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol](/img/structure/B3693358.png)
![[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] 2-acetyloxybenzoate](/img/structure/B3693378.png)

![3-{5-[(2-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B3693390.png)
